2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one likely involves the formation of the pyrrolate anion in the first stage due to the greater deprotonating ability of the t-BuONa/THF super-base system compared to the KOH/THF system .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a five-membered heterocyclic moiety .Chemical Reactions Analysis
The compound undergoes intramolecular cyclization to pyrroloimidazole via the four-membered transition state H, wherein the cleavage of the N and CH2-Ts bond occurs accompanied by simultaneous C1-N and C2-CH2 Ts bonding .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including imidazole derivatives and related scaffolds, play a pivotal role in medicinal chemistry due to their diverse therapeutic potentials. For instance, imidazo[1,2-b]pyridazine is recognized for its significance in producing bioactive molecules with applications in treating various diseases, including as kinase inhibitors (Garrido et al., 2021). Similarly, pyrimidine derivatives, serving as optical sensors, exhibit both biological and medicinal applications (Jindal & Kaur, 2021).
Chemical Synthesis and Biological Properties
The synthesis and transformation of phosphorylated derivatives of heterocycles, including imidazole, highlight their chemical versatility and biological activities. Such compounds demonstrate various pharmacological actions, reflecting their potential in drug development (Abdurakhmanova et al., 2018). The review of imidazole-based p38α MAP kinase inhibitors underscores the scaffold's utility in designing selective inhibitors for proinflammatory cytokine release, illustrating the imidazole ring's role in enhancing pharmacokinetic profiles and efficiency (Scior et al., 2011).
Antimicrobial and Antibacterial Applications
Imidazole and its derivatives, including structurally related compounds, are recognized for their antimicrobial and antibacterial activities. This is exemplified by the exploration of synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections, indicating the vast therapeutic applications of these heterocyclic scaffolds (Sanapalli et al., 2022).
Properties
IUPAC Name |
2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJJBMAKBUZCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275953, DTXSID801189605 | |
Record name | PTH-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-21-5, 31364-82-6 | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4333-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC96411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | PTH-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.159 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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